molecular formula C17H18N4O5S B2997104 3-methyl-5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034438-53-2

3-methyl-5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2997104
CAS No.: 2034438-53-2
M. Wt: 390.41
InChI Key: KHXCOSSXVYUFEG-UHFFFAOYSA-N
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Description

3-methyl-5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a heterocyclic compound featuring a benzo[d]oxazol-2(3H)-one core substituted with a methyl group at position 3 and a sulfonyl-linked piperidinyl-pyridazine moiety at position 4.

Properties

IUPAC Name

3-methyl-5-(3-pyridazin-3-yloxypiperidin-1-yl)sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-20-14-10-13(6-7-15(14)26-17(20)22)27(23,24)21-9-3-4-12(11-21)25-16-5-2-8-18-19-16/h2,5-8,10,12H,3-4,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXCOSSXVYUFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCCC(C3)OC4=NN=CC=C4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzo[d]oxazol-2(3H)-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides or sulfonic acids.

    Attachment of the piperidin-1-yl moiety: This can be done through nucleophilic substitution reactions.

    Incorporation of the pyridazin-3-yloxy group: This step may involve etherification reactions using pyridazin-3-ol derivatives.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-methyl-5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research may focus on its potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It could be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a benzo[d]oxazolone core, piperidine sulfonyl group, and pyridazine oxygen linker. Below is a detailed comparison with key analogs:

Structural Analog: TH7755

  • Structure : (R)-6-((2-methyl-4-(1-methyl-1H-indole-5-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one .
  • Key Differences :
    • Core : Both share the benzo[d]oxazol-2(3H)-one scaffold.
    • Substituents : TH7755 has a piperazine ring (vs. piperidine in the target compound) and an indole-carbonyl group (vs. pyridazin-3-yloxy).
    • Synthesis : TH7755’s synthesis involves tert-butyl carbamate protection and coupling steps (Fig. S4 in ), suggesting similar strategies could apply to the target compound.
  • Implications: Piperazine vs. The indole group in TH7755 enhances lipophilicity, whereas the pyridazine in the target compound could improve solubility or π-π stacking .

Structural Analog: 3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

  • Structure : Differs in the pyrrolidine ring (5-membered vs. piperidine’s 6-membered) and a 4-(trifluoromethyl)pyridin-2-yloxy substituent .
  • Electron-Withdrawing Group: The trifluoromethyl group enhances metabolic stability and electronegativity, contrasting with pyridazine’s nitrogen-rich, planar structure.
  • Implications : The target compound’s pyridazine moiety may offer stronger hydrogen-bonding interactions with biological targets, such as kinases or receptors, compared to the trifluoromethylpyridine group .

Functional Analog: Sigma-2 Receptor Agonists (CB-64D, CB-184)

  • Structure: Non-selective sigma-2 agonists (e.g., haloperidol derivatives) with unrelated backbones but similar sulfonyl or aryl groups .
  • Key Differences :
    • Core : Sigma-2 ligands often lack the benzo[d]oxazolone scaffold but share sulfonamide or aryl groups critical for receptor binding.
    • Bioactivity : Sigma-2 agonists induce caspase-independent apoptosis (EC50 ~1–10 µM in breast cancer cells) and synergize with chemotherapeutics like doxorubicin .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Biological Activity EC50/IC50 (if known)
Target Compound Benzo[d]oxazol-2(3H)-one 3-methyl; 5-(piperidinyl-sulfonyl-pyridazine) Hypothesized enzyme/receptor inhibition N/A
TH7755 Benzo[d]oxazol-2(3H)-one 6-(piperazinyl-sulfonyl-indole) NUDT15 inhibition (enzymatic assays) Not reported
Sigma-2 Agonists (CB-64D, CB-184) Variable (non-oxazolone) Sulfonamide/aryl groups Caspase-independent apoptosis in cancer cells ~1–10 µM
Trifluoromethylpyridine Analog Benzo[d]oxazol-2(3H)-one 5-(pyrrolidinyl-sulfonyl-CF3-pyridine) Unknown (PubChem entry) N/A

Research Findings and Implications

  • Electrostatic Effects : Pyridazine’s dual nitrogen atoms could improve water solubility and target binding compared to the CF3 group in the pyrrolidine analog .

Biological Activity

The compound 3-methyl-5-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex heterocyclic molecule with potential biological activities. This article aims to explore its synthesis, structural characteristics, and various biological activities based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H18N4O5SC_{17}H_{18}N_{4}O_{5}S with a molecular weight of 390.4 g/mol. The compound features a benzo[d]oxazole core, a piperidinyl group, and a pyridazinyl moiety, which contribute to its biological properties. The structure can be represented as follows:

SMILES Cn1c(=O)oc2ccc(S(=O)(=O)N3CCCC(Oc4cccnn4)C3)cc21\text{SMILES }Cn1c(=O)oc2ccc(S(=O)(=O)N3CCCC(Oc4cccnn4)C3)cc21

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC17H18N4O5SC_{17}H_{18}N_{4}O_{5}S
Molecular Weight390.4 g/mol
CAS Number2034438-53-2

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds, suggesting that derivatives containing benzo[d]oxazole and piperidine structures exhibit significant activity against various bacterial strains. For instance, compounds related to this structure have shown promising results against Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentrations (MICs) as low as 0.21 μM for some derivatives .

Antifungal Activity

The compound has also been assessed for antifungal activity. Related thiazolopyridine derivatives demonstrated effectiveness against fungi of the genus Candida , indicating that modifications in the structure could enhance antifungal properties . The specific interactions at the binding sites of essential enzymes like DNA gyrase were crucial for their activity.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been performed using various cell lines, including HaCat and Balb/c 3T3 cells. Compounds similar to the target molecule exhibited selective cytotoxicity, which is promising for further development as potential anticancer agents .

The mechanism through which these compounds exert their biological effects often involves interaction with key biomolecules. For example, molecular docking studies have indicated that active compounds form multiple hydrogen bonds with target enzymes, enhancing their inhibitory effects . The binding energies observed suggest that these interactions are comparable to established antibiotics like ciprofloxacin.

Case Studies

  • Study on Antimicrobial Activity :
    • A series of derivatives were synthesized and tested against various pathogens.
    • Results indicated strong antibacterial activity with specific structural features contributing to enhanced efficacy.
  • Cytotoxicity Assessment :
    • Various derivatives were tested for cytotoxic effects on cancer cell lines.
    • Significant findings highlighted the potential for these compounds in cancer therapy.

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